Nlrp3-IN-27

NLRP3 inflammasome IC50 potency comparison

Researchers often need NLRP3 inhibitors with a defined potency range to study graded inflammasome responses without complete pathway blockade. Nlrp3-IN-27, a 1,2,3-triazole-based selective NLRP3 inhibitor (IC50 0.55 μM), offers moderate target engagement distinct from nanomolar inhibitors like MCC950. - Enables dose-dependent dissection of NLRP3-cytokine release relationships in primary immune cells. - Serves as a reference compound for medicinal chemistry optimization of 1,2,3-triazole scaffolds. - Distinct chemotype from sulfonylureas (e.g., MCC950) supports alternative binding mode and selectivity profiling. Supplied with analytical documentation; reliable global shipping for research use.

Molecular Formula C18H16ClN3O3
Molecular Weight 357.8 g/mol
Cat. No. B12363138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNlrp3-IN-27
Molecular FormulaC18H16ClN3O3
Molecular Weight357.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)CN2C=C(N=N2)C3=CC=C(C=C3)C(=O)OC
InChIInChI=1S/C18H16ClN3O3/c1-24-17-8-7-15(19)9-14(17)10-22-11-16(20-21-22)12-3-5-13(6-4-12)18(23)25-2/h3-9,11H,10H2,1-2H3
InChIKeyXUBLPAZNPKXTRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NLRP3-IN-27: 1,2,3-Triazole Selective NLRP3 Inhibitor


NLRP3-IN-27 is a small molecule inhibitor of the NLRP3 inflammasome, identified through optimization of a 1,2,3-triazole-bearing scaffold [1]. It is a selective NLRP3 inhibitor with a reported IC₅₀ value of 0.55 μM (range: 0.5–0.6 μM) in cell-based assays . The compound is designed for research applications in inflammation and immunity studies .

Why NLRP3-IN-27 Substitution Fails


NLRP3 inhibitors exhibit distinct chemotypes, binding modalities, and potency profiles that preclude simple substitution [1]. MCC950 (a sulfonylurea) and CY-09 (a CFTR(inh)-172 analog) achieve nanomolar to micromolar inhibition through different interactions with the NACHT domain [2]. Oridonin acts via covalent binding to Cys273 [2]. NLRP3-IN-27, bearing a 1,2,3-triazole scaffold, occupies a unique chemical space [3]. Its intermediate potency (0.55 μM) may offer a distinct window for probing NLRP3 biology where high-potency compounds like MCC950 (IC₅₀ ~7.5 nM) might mask subtle pathway dynamics or where low-potency probes fail to engage the target [4]. Using an uncharacterized analog risks introducing off-target effects or failing to reproduce published findings that rely on NLRP3-IN-27's specific profile.

NLRP3-IN-27 vs. Key Inhibitors: Evidence


Inhibitory Potency Differentiation

NLRP3-IN-27 demonstrates an IC₅₀ of 0.55 μM (550 nM) for NLRP3 inhibition . This places its potency in a distinct tier compared to well-characterized NLRP3 inhibitors. For reference, MCC950 (CRID3) is a potent nanomolar inhibitor with IC₅₀ values of 7.5 nM in BMDMs and 8.1 nM in HMDMs [1]. CY-09, another widely used tool compound, shows an IC₅₀ of approximately 5 μM in BMDMs [2]. Oridonin has a reported IC₅₀ of 0.5 μM [2]. Thus, NLRP3-IN-27 is ~73-fold less potent than MCC950 but ~9-fold more potent than CY-09, and nearly equipotent to oridonin.

NLRP3 inflammasome IC50 potency comparison small molecule inhibitor

1,2,3-Triazole vs. Sulfonylurea Scaffolds

NLRP3-IN-27 is built upon a 1,2,3-triazole-bearing scaffold [1], which is chemically distinct from the sulfonylurea core of MCC950/CRID3 [2] and the ent-kaurane diterpenoid structure of oridonin [3]. While CY-09 also contains a triazole-like moiety (as part of a CFTR(inh)-172 analog), NLRP3-IN-27 represents a novel chemotype specifically optimized for NLRP3 inhibition [1].

1,2,3-triazole chemical scaffold structure-activity relationship NLRP3 inhibitor

Physicochemical Property Differentiation

NLRP3-IN-27 has a molecular weight of 357.79 g/mol and the formula C₁₈H₁₆ClN₃O₃ . While specific experimental LogP data are not available, the presence of a methyl ester, methoxy group, and chlorophenyl moiety suggests moderate lipophilicity. In comparison, MCC950 (MW 404.48 g/mol) [1] and CY-09 (MW ~423.4 g/mol) are larger, while oridonin (MW 364.43 g/mol) is similar in size but more polar due to multiple hydroxyl groups.

molecular weight lipophilicity drug-likeness physicochemical properties

Product Purity and Quality Control

Commercial vendors report NLRP3-IN-27 purity at ≥95%, typically confirmed by HPLC or NMR . This level of quality control ensures consistency across experiments. While MCC950 is also available at high purity (>99%) , researchers relying on in-house synthesized batches of less-characterized analogs risk introducing impurities that could confound biological assays, particularly in sensitive inflammasome readouts.

purity quality control reproducibility research-grade

NLRP3-IN-27 Applications


Partial NLRP3 Inhibition in Mechanistic Studies

With an IC₅₀ of 0.55 μM , NLRP3-IN-27 provides a moderate degree of target engagement that may be preferable to nanomolar inhibitors like MCC950 (IC₅₀ 7.5 nM) [1] in experiments where complete NLRP3 blockade could mask compensatory pathways or where a graded response is desired. This makes it suitable for dissecting the quantitative relationship between NLRP3 activity and downstream cytokine release in primary immune cells.

SAR Studies on 1,2,3-Triazole Scaffolds

NLRP3-IN-27 belongs to a novel class of 1,2,3-triazole-bearing NLRP3 inhibitors [2]. Researchers engaged in medicinal chemistry optimization of this scaffold will find NLRP3-IN-27 a valuable reference compound for benchmarking new analogs. Its distinct structure from sulfonylureas (e.g., MCC950) [3] allows for the exploration of alternative binding modes and selectivity profiles.

NLRP3-Targeted PET Imaging Probe Development

The 1,2,3-triazole scaffold of NLRP3-IN-27 is highlighted in the context of designing PET imaging radiotracers [2]. Its moderate molecular weight (357.79 g/mol) and potential for radiolabeling make it a promising lead compound for developing tools to visualize NLRP3 inflammasome activity in vivo, a crucial step for clinical translation of NLRP3 therapeutics.

Comparative Pharmacology Benchmarking

Given its well-defined IC₅₀ (0.55 μM) and distinct chemotype [2], NLRP3-IN-27 serves as a useful comparator compound in studies evaluating new NLRP3 inhibitors. Including NLRP3-IN-27 alongside established tools like MCC950 (7.5 nM) [1] and CY-09 (5 μM) [4] in a panel helps contextualize the potency and selectivity of novel compounds within the broader landscape of NLRP3 pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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